molecular formula C14H16N2 B13573999 2-(Piperidin-2-yl)quinoline

2-(Piperidin-2-yl)quinoline

Cat. No.: B13573999
M. Wt: 212.29 g/mol
InChI Key: QGRITMCZYHKBHM-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a piperidine moiety at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a quinoline derivative reacts with a piperidine derivative in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete cyclization

Another method involves the direct alkylation of quinoline with a piperidine derivative using a strong base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. These reactors allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3- and 8-positions, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Bromine in acetic acid at room temperature for bromination.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Halogenated quinoline derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Piperidin-2-yl)quinoline serves as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutic agents.

Medicine

Medicinal chemistry explores this compound for its potential to treat various diseases. Its derivatives have shown promise in preclinical studies as anticancer, antimicrobial, and anti-inflammatory agents.

Industry

In the materials science industry, this compound is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-(Piperidin-2-yl)quinoline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)quinoline: Similar structure but with a pyridine ring instead of a piperidine ring.

    2-(Morpholin-2-yl)quinoline: Contains a morpholine ring instead of a piperidine ring.

    2-(Piperidin-3-yl)quinoline: Piperidine ring is attached at the third position of the quinoline ring.

Uniqueness

2-(Piperidin-2-yl)quinoline is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets and enhances its utility in synthetic chemistry compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-piperidin-2-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-6-12-11(5-1)8-9-14(16-12)13-7-3-4-10-15-13/h1-2,5-6,8-9,13,15H,3-4,7,10H2

InChI Key

QGRITMCZYHKBHM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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